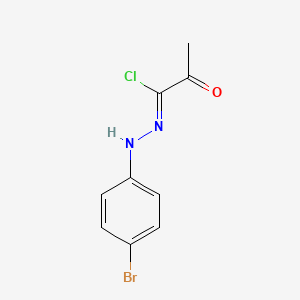

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride

Description

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a bromine substituent at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as 1,2,4-triazolines and thiadiazoles . Its reactivity stems from the hydrazonoyl chloride moiety, which participates in cycloaddition and nucleophilic substitution reactions. The bromine atom enhances electron-withdrawing effects, influencing both electronic properties and reaction kinetics.

Properties

IUPAC Name |

(1Z)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZABGDOPMGFMU-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-bromoaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often require the use of dry solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Condensation Reactions: The hydrazonoyl chloride group can participate in condensation reactions with amines or alcohols to form hydrazones or hydrazides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Sodium iodide or potassium fluoride for substitution reactions.

- Amines or alcohols for condensation reactions.

- Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include substituted bromophenyl derivatives, hydrazones, hydrazides, and various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or disrupt cellular processes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Electronic Effects : The bromine substituent (stronger electron-withdrawing effect than Cl or OCH₃) enhances electrophilicity, facilitating reactions such as 1,3-dipolar cycloadditions . Chlorine analogs exhibit similar reactivity but may require harsher conditions due to reduced leaving-group ability.

- Synthetic Utility : Bromophenyl derivatives are preferred in triazoline synthesis due to favorable steric and electronic profiles , whereas chlorophenyl variants are utilized in antimicrobial scaffolds . Methoxy-substituted derivatives are tailored for medicinal chemistry applications, such as VEGFR-2 inhibition .

- Biological Activity : Chlorophenyl and sulfamethoxazole-linked analogs demonstrate explicit antimicrobial and antibacterial activity , while bromophenyl derivatives are primarily valued for their synthetic versatility.

Physical and Spectral Properties

- Melting Points: The bromophenyl derivative exhibits a high melting point (235–237°C) , likely due to strong intermolecular interactions from the bromine atom.

- Spectral Characterization: All analogs are confirmed via spectral techniques (e.g., NMR, IR) and microanalytical data, with hydrazonoyl chloride peaks typically observed near 1650–1700 cm⁻¹ (C=O stretch) .

Reaction Pathways and Yields

- 1,3-Dipolar Cycloaddition: The bromophenyl derivative reacts with Schiff bases (e.g., N-(3,4-methylenedioxybenzylidene)benzylamine) in ethanol/triethylamine to yield triazolines in high yields (~79%) .

- Thiadiazole Synthesis: Both bromo- and chlorophenyl hydrazonoyl chlorides react with intermediates (e.g., 17a–c) under refluxing ethanol to form thiadiazoles, though yields are unspecified .

- Antimicrobial Derivatives : Chlorophenyl variants yield compounds with demonstrated activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) pathogens .

Biological Activity

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₉H₈BrClN₂O. The presence of the 4-bromophenyl moiety enhances its reactivity due to the electron-withdrawing effects of the bromine atom, which is crucial for its biological interactions. The compound features a hydrazonoyl chloride functional group, which is significant in various synthetic applications.

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with 4-bromobenzaldehyde and hydrazine derivatives.

- Formation of Hydrazone : The aldehyde reacts with hydrazine to form a hydrazone intermediate.

- Chlorination : The hydrazone is then treated with thionyl chloride or similar chlorinating agents to yield the final product.

This synthetic route allows for modifications that can enhance biological activity by incorporating different substituents on the phenyl ring or altering the hydrazone structure.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various clinically isolated drug-resistant bacteria, including:

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Enterobacter cloacae

- Staphylococcus aureus

The compound has demonstrated promising results in inhibiting the growth of these pathogens, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Enterobacter cloacae | 64 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary results indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

The IC50 values for these compounds have shown effectiveness comparable to standard chemotherapeutic agents such as cisplatin .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 10.5 ± 0.5 |

| HCT116 | 8.3 ± 0.3 |

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that similar compounds exert their biological effects through several pathways:

- Antimicrobial Mechanism : It may block the biosynthesis of bacterial lipids or interfere with cellular processes critical for bacterial survival.

- Anticancer Mechanism : The compound could induce apoptosis in cancer cells through pathways involving oxidative stress and disruption of mitochondrial function .

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacological potential of this compound:

- A study reported that derivatives with enhanced bromine substitution showed improved antibacterial efficacy compared to their chlorine-substituted counterparts .

- Molecular docking studies have indicated favorable binding interactions between this compound and target proteins involved in microbial resistance and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.